molecular formula C10H19BO4 B2604198 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid CAS No. 2286357-15-9

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid

Cat. No. B2604198
CAS RN: 2286357-15-9
M. Wt: 214.07
InChI Key: NQXMGSHMVIEORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid is a chemical compound with the molecular formula C10H19BO4 . It is related to other compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 4-Oxo-4- { [3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}butanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid include a predicted boiling point of 296.7±23.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted pKa of 4.88±0.10 .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is also used in carbon-carbon coupling and carbon heterocoupling reactions .

Drug Development

Boronic acid compounds like this one are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They are also used as enzyme inhibitors or specific ligand drugs .

Cancer Treatment

In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Insulin and Gene Delivery

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .

Chemical Intermediate

This compound is a chemical intermediate used in the preparation of pharmaceuticals and chemical intermediates .

Biological Activity and Pharmacological Effects

Due to their unique structure, boronic acid pinacol ester compounds have good biological activity and pharmacological effects .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXMGSHMVIEORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid

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